molecular formula C21H20N2O3 B6424634 N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034456-93-2

N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B6424634
CAS No.: 2034456-93-2
M. Wt: 348.4 g/mol
InChI Key: KTBBNVHGYRRXSH-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide is an organic compound that features a furan ring, a phenyl group, and an ethanediamide backbone

Mechanism of Action

Target of Action

The compound N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide, also known as F6539-3467, is an analog of fentanyl . Fentanyl and its analogs primarily target the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

As an opioid analgesic, F6539-3467 interacts with its targets, the mu-opioid receptors, by mimicking the action of endogenous opioids . This interaction results in the inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .

Biochemical Pathways

The activation of mu-opioid receptors by F6539-3467 affects several biochemical pathways. The most significant is the opioid signaling pathway , which leads to the inhibition of neurotransmitter release and reduces the perception of pain . The compound’s action also impacts the cAMP-dependent pathway , leading to changes in neuronal excitability .

Pharmacokinetics

Fentanyl and its analogs are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary molecular effect of F6539-3467’s action is the activation of mu-opioid receptors, leading to altered pain perception. On a cellular level, this results in decreased neuronal excitability and reduced release of nociceptive neurotransmitters . The overall effect is potent analgesia, making F6539-3467 potentially useful in pain management .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of F6539-3467. For instance, acidic conditions can enhance the protonation of opioids, affecting their interaction with opioid receptors. Additionally, the presence of other substances, such as drugs or inhibitors that affect the same receptors or enzymes involved in F6539-3467’s metabolism, can alter its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide is unique due to its combination of a furan ring, phenyl group, and ethanediamide backbone. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[[4-(furan-3-yl)phenyl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(22-12-10-16-4-2-1-3-5-16)21(25)23-14-17-6-8-18(9-7-17)19-11-13-26-15-19/h1-9,11,13,15H,10,12,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBBNVHGYRRXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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